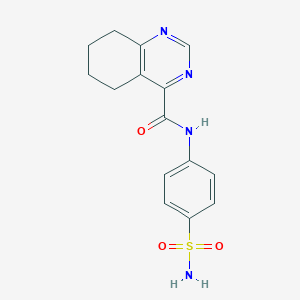

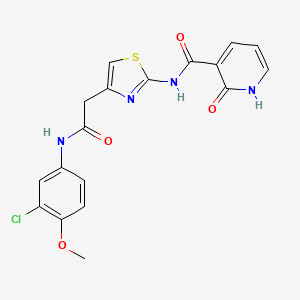

![molecular formula C9H10N2S B2490577 3-ethylbenzo[d]thiazol-2(3H)-imine CAS No. 53641-17-1](/img/structure/B2490577.png)

3-ethylbenzo[d]thiazol-2(3H)-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 3-ethylbenzo[d]thiazol-2(3H)-imine involves the reaction of specific precursors under controlled conditions. For example, derivatives of 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one have been synthesized from the reaction of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine with different substituted benzaldehydes, followed by cyclocondensation reactions with 2-meraptoacetic acid in high yields. These processes are essential for creating a variety of compounds with potential antibacterial activity (Hussein & Azeez, 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be profoundly influenced by substituents and solvent effects. Studies using natural bond orbital analysis, atomic charges, electron density, chemical thermodynamics, and energetic properties provide insights into the molecular stability, reactivity, and charge-transfer possibilities of these compounds. For instance, the highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) energy gaps indicate different charge-transfer possibilities within the molecules, which are crucial for understanding their chemical behavior and potential applications (Miar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives are influenced by their molecular structure. The synthesis of azidinium salts and their subsequent reactions showcase the compound's ability to form nucleophilic carbenes, demonstrating its versatility in chemical reactions. Such reactions are valuable for understanding the compound's reactivity and potential in synthesizing novel compounds with unique properties (Balli et al., 1981).

Physical Properties Analysis

The physical properties of this compound derivatives, such as dipole moments, solubility in various solvents, and stability under different conditions, are critical for their practical applications. These properties are determined by experimental methods and computational studies, providing a comprehensive understanding of how these compounds behave in different environments. For example, the dipole moment values and stability analyses contribute to the understanding of the compound's potential uses in various fields (Megrouss et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that the compound may interact with targets involved in these neurological processes.

Mode of Action

It’s suggested that similar compounds may increase the concentrations of serotonin and norepinephrine , neurotransmitters that play a crucial role in mood regulation and the prevention of seizure activity.

Biochemical Pathways

Given its potential antidepressant and anticonvulsant effects, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin and norepinephrine .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

3-ethyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELNETBMNHYVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

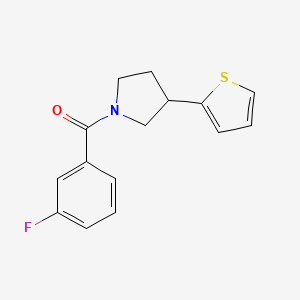

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)

![2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

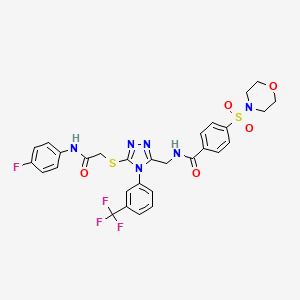

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

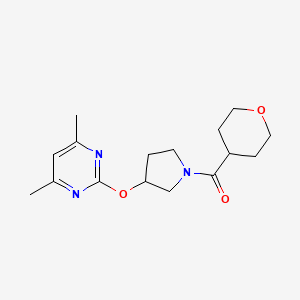

![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)